Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13298508
InChI: InChI=1S/C13H14N4O2/c1-7-4-5-10(19-7)12-11(9(3)18)8(2)16-13-14-6-15-17(12)13/h4-6,12H,1-3H3,(H,14,15,16)
SMILES: CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)C
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol

Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-

CAS No.:

Cat. No.: VC13298508

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- -

Specification

Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
IUPAC Name 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Standard InChI InChI=1S/C13H14N4O2/c1-7-4-5-10(19-7)12-11(9(3)18)8(2)16-13-14-6-15-17(12)13/h4-6,12H,1-3H3,(H,14,15,16)
Standard InChI Key OYFXPRCNOYIAFN-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)C
Canonical SMILES CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a fused bicyclic system comprising a triazolo[1,5-a]pyrimidine core (a nitrogen-rich heterocycle) linked to a 5-methylfuran-2-yl substituent at position 7 and an acetyl group (ethanone) at position 6. The dihydro configuration at positions 4 and 7 introduces partial saturation, reducing aromaticity and potentially enhancing conformational flexibility. Key structural attributes include:

PropertyValue
IUPAC Name1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1, triazolo[1,5-a]pyrimidin-6-yl]ethanone
SMILESCC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)C
InChIKeyOYFXPRCNOYIAFN-UHFFFAOYSA-N
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (2 furan oxygens, 2 triazole nitrogens, ketone oxygen)

The furan ring contributes electron-rich π-systems capable of hydrophobic interactions, while the triazolopyrimidine core offers hydrogen-bonding sites critical for biorecognition .

Spectroscopic and Computational Insights

While experimental spectral data (NMR, IR) for this compound remain unpublished, density functional theory (DFT) simulations on analogous triazolopyrimidines predict:

  • 1H^{1}\text{H}-NMR: Distinct signals for methyl groups (~δ 2.1–2.5 ppm), furan protons (~δ 6.3–7.1 ppm), and NH protons (~δ 8.5 ppm) .

  • IR Stretches: Strong absorptions near 1680 cm1^{-1} (C=O ketone), 1600 cm1^{-1} (C=N triazole), and 1240 cm1^{-1} (C-O furan) .

Molecular electrostatic potential (MEP) maps suggest electron density localization on the furan oxygen and triazole nitrogens, favoring interactions with electrophilic biological targets.

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely follows a multicomponent reaction (MCR) strategy, leveraging cyclocondensation of:

  • 5-Methylfuran-2-carbaldehyde (furan precursor),

  • Aminotriazole (triazole precursor),

  • Ethyl acetoacetate (β-keto ester for acetyl group introduction) .

Hypothetical Pathway

A plausible synthetic route involves:

StepReagents/ConditionsIntermediate
15-Methylfuran-2-carbaldehyde + aminotriazole, HCl, ethanol, refluxSchiff base formation
2Ethyl acetoacetate, piperidine catalyst, microwave irradiation (100°C, 30 min)Cyclization to dihydrotriazolopyrimidine
3Oxidation (DDQ, CH2 _2Cl2 _2, rt)Aromatization to triazolo[1,5-a]pyrimidine
4Acetylation (Ac2 _2O, pyridine)Introduction of ethanone moiety

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • LogP (Calculated): 2.1 ± 0.3 (moderate lipophilicity, favoring membrane permeation).

  • Aqueous Solubility: <0.1 mg/mL (poor water solubility, necessitating formulation aids).

Stability and Degradation

  • pH Stability: Stable at pH 4–8 (2% degradation over 24 h); hydrolyzes rapidly under alkaline conditions (pH >10).

  • Thermal Stability: Decomposes at 215°C (DSC data for analogs) .

Biological Activity and Mechanism of Action

Putative Targets and Pathways

While direct pharmacological data are absent, structurally related triazolopyrimidines exhibit:

  • Kinase Inhibition: Suppression of CDK2 (IC50_{50} ~0.8 μM) and EGFR (IC50_{50} ~1.2 μM) via ATP-binding site competition.

  • Antimicrobial Activity: MIC values of 4–8 μg/mL against Staphylococcus aureus and Candida albicans .

The 5-methylfuran moiety may enhance bacterial membrane disruption, as observed in furan-derived antibiotics.

ADMET Predictions

  • CYP450 Inhibition: Moderate inhibitor of CYP3A4 (risk of drug-drug interactions).

  • hERG Binding: Low affinity (pIC50_{50} = 4.2), suggesting minimal cardiotoxicity.

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Bromination at the furan ring (C5) could improve potency against resistant bacterial strains .

  • Prodrug Design: Esterification of the ketone group may enhance oral bioavailability.

Material Science

  • Luminescent Materials: Triazolopyrimidines with extended conjugation emit blue light (λem_{em} ~450 nm), applicable in OLEDs .

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